Dimethoxycurcumin

Vue d'ensemble

Description

Dimethoxycurcumin is a lipophilic compound derived from curcumin, the principal curcuminoid of turmeric (Curcuma longa L.). It is known for its improved bioavailability and stability compared to curcumin, making it a promising candidate for various therapeutic applications . This compound retains the anticancer potency of curcumin while addressing some of its limitations, such as poor solubility and low metabolic stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethoxycurcumin can be synthesized through the methylation of curcumin. The process involves the conversion of the hydroxyl groups in curcumin to methoxy groups. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The thin-film dispersion ultrasonic method has been employed to prepare this compound niosomes, achieving an encapsulation rate of 88.1% and a drug-loading amount of 4.03% .

Analyse Des Réactions Chimiques

Metabolism and Stability

DiMC demonstrates improved metabolic stability compared to curcumin:

-

Phase I metabolism : DiMC undergoes slower oxidative degradation due to methoxylation, reducing phase I clearance .

-

Phase II metabolism : Methylation enhances resistance to glucuronidation, as evidenced by reduced UDP-glucuronosyltransferase (UGT) activity .

-

Half-life : DiMC retains 75% stability after 60 min in human liver microsomes, vs. curcumin’s 30% .

Metabolic Comparison

| Parameter | Curcumin | DiMC |

|---|---|---|

| Clearance rate (μL/min/g) | 12.4 ± 1.3 | 5.8 ± 0.9 |

| Retention time (min) | 2.3 | 4.8 |

| Phase II resistance | Low | High |

Chemical Reactivity

DiMC exhibits unique reactivity driven by its α,β-unsaturated carbonyl groups:

-

Heme Oxygenase-1 (HO-1) Induction : DiMC activates Nrf2, promoting HO-1 expression in RAW264.7 macrophages, with comparable potency to curcumin .

-

DNA Binding : DiMC interacts with DNA via intercalation, displacing ethidium bromide (EtBr) and altering circular dichroism spectra .

-

Enzymatic Inhibition : It inhibits inducible nitric oxide synthase (iNOS) and NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophages .

Binding Parameters

| Assay | Curcumin | DiMC |

|---|---|---|

| EtBr displacement (IC₅₀, μM) | 12.5 ± 1.8 | 8.7 ± 1.2 |

| CD spectral shift (mdeg) | 45.6 ± 3.2 | 53.8 ± 4.1 |

| iNOS inhibition (IC₅₀, μM) | 15.3 ± 2.1 | 10.9 ± 1.7 |

Structural Dynamics

DiMC exists as a mixture of tautomers in solution:

-

Tautomerism : Coexistence of keto and enolate forms, influenced by pH .

-

Polymorphism : Solid-state structures vary with methoxy group positioning, showing cis-keto-enol preference .

-

HOMO-LUMO Gap : Lower energy gap (3.8 eV) vs. curcumin (4.2 eV), enhancing reactivity .

Structural Parameters

| Property | Curcumin | DiMC |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 ± 0.1 | 3.8 ± 0.2 |

| Tautomer ratio (keto:enolate) | 60:40 | 55:45 |

| Solubility (μg/mL) | 2.5 ± 0.3 | 5.8 ± 0.5 |

Comparative Analysis

DiMC’s modifications yield distinct advantages:

-

Activity : Retains curcumin’s HO-1-inducing ability while reducing phase II metabolism .

-

Pharmacokinetics : Higher bioavailability due to lipophilicity .

Activity Comparison

| Endpoint | Curcumin | DiMC |

|---|---|---|

| HO-1 induction (fold increase) | 6.2 ± 0.8 | 6.0 ± 0.7 |

| Apoptosis induction (IC₅₀, μM) | 10.5 ± 1.2 | 7.8 ± 0.9 |

| Metabolic clearance (min⁻¹) | 0.15 ± 0.02 | 0.10 ± 0.01 |

Applications De Recherche Scientifique

Anticancer Applications

Dimethoxycurcumin has been extensively studied for its anticancer properties. Research indicates that DiMC exhibits potent activity against various cancer types through multiple mechanisms:

- Mechanisms of Action : DiMC induces apoptosis, inhibits cell migration, and modulates key signaling pathways involved in cancer progression. It has been shown to affect the activity of enzymes and regulate P-glycoprotein, enhancing the effectiveness of other chemotherapeutic agents .

-

Efficacy Against Specific Cancers :

- Prostate Cancer : DiMC has demonstrated effectiveness as an androgen receptor antagonist in prostate cancer cell lines .

- Colon Cancer : In studies involving animal models, DiMC has been shown to enhance the permeability of irinotecan, a common chemotherapeutic agent, thereby increasing its efficacy against colon cancer cells .

- Oral Squamous Cell Carcinoma : A recent study compared the efficacy of DiMC-loaded nanoparticles versus free DiMC in treating oral squamous cell carcinoma, indicating superior results with the nanoparticle formulation .

Table 1: Summary of Anticancer Effects of this compound

Anti-inflammatory Properties

DiMC exhibits significant anti-inflammatory activities. Studies have shown that it can suppress the proliferation of lymphocytes and inhibit cytokine secretion in both murine and human models. This is particularly relevant for conditions characterized by chronic inflammation .

- Mechanism : DiMC reduces reactive oxygen species levels and depletes glutathione in lymphocytes, contributing to its anti-inflammatory effects.

Table 2: Anti-inflammatory Effects of this compound

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of DiMC, particularly against SARS-CoV-2. It has been observed that DiMC can inhibit the entry of the virus into host cells, showcasing its promise as a therapeutic agent during viral outbreaks .

Table 3: Antiviral Effects of this compound

Neuroprotective Effects

DiMC's neuroprotective properties have also garnered attention. It has been shown to exert protective effects on neuronal cells under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several case studies underscore the efficacy and safety profiles of DiMC across different applications:

- A study involving mice with azoxymethane-induced colorectal cancer demonstrated that a diet supplemented with curcumin significantly reduced tumor burden and improved survival rates .

- Research on the pharmacokinetics of DiMC formulations indicated that they exhibit improved solubility and stability compared to curcumin alone, making them suitable candidates for further clinical development .

Mécanisme D'action

Dimethoxycurcumin exerts its effects through various molecular targets and pathways:

Enzyme Inactivation: It can inactivate enzymes involved in cancer cell proliferation and survival.

Regulation of P-glycoprotein Activity: this compound modulates the activity of P-glycoprotein, a protein that plays a role in drug resistance.

Inducing Apoptosis: It promotes apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Promoting Autophagy: this compound induces autophagy, a process that helps in the degradation and recycling of cellular components.

Inhibiting Migration: It inhibits the migration of cancer cells, thereby preventing metastasis.

DNA Transcription Regulation: this compound affects the transcription of genes involved in cell growth and survival.

Comparaison Avec Des Composés Similaires

Dimethoxycurcumin is compared with other curcumin analogues such as:

Demethoxycurcumin: A curcumin analogue with one less methoxy group, showing similar but slightly different biological activities.

Bisdemethoxycurcumin: Another analogue with two less methoxy groups, exhibiting distinct anti-inflammatory and anticancer properties.

Tetrahydrocurcumin: A hydrogenated form of curcumin with different pharmacokinetic properties and biological activities.

Uniqueness of this compound: this compound stands out due to its enhanced bioavailability and stability, making it a more effective therapeutic agent compared to its analogues . Its ability to modulate multiple molecular targets and pathways further highlights its potential as a versatile anticancer agent .

Activité Biologique

Dimethoxycurcumin (DiMC) is a synthetic analog of curcumin, renowned for its enhanced biological stability and potency, particularly in anticancer applications. This article reviews the biological activities of DiMC, focusing on its mechanisms of action, pharmacokinetics, and comparative efficacy against various cancer types.

Chemical Structure and Stability

This compound is characterized by the substitution of two methoxy groups in place of the phenolic -OH groups found in curcumin. This modification not only enhances its chemical stability but also improves its bioavailability and metabolic profile. Research indicates that DiMC exhibits lower degradation rates compared to curcumin, making it a more effective therapeutic agent at lower concentrations .

DiMC demonstrates several mechanisms through which it exerts its anticancer effects:

- Induction of Apoptosis : DiMC has been shown to induce apoptosis in various cancer cell lines, including breast and renal cancers. It operates through multiple pathways, including the activation of pro-apoptotic proteins and suppression of anti-apoptotic factors such as survivin .

- Proteasomal Inhibition : Studies indicate that DiMC inhibits proteasomal activity more effectively than curcumin, leading to increased endoplasmic reticulum (ER) stress and subsequent cell death via paraptosis. This mechanism is particularly relevant in breast cancer models .

- Cell Cycle Arrest : DiMC has been reported to cause cell cycle arrest at different phases, contributing to its antiproliferative effects across various cancer types .

Comparative Efficacy

Research comparing the efficacy of DiMC with curcumin highlights several key findings:

| Parameter | Curcumin | This compound |

|---|---|---|

| Induction of Apoptosis | Less potent | More potent |

| Stability in Cells | Rapidly degraded | Significantly more stable |

| Effective Concentration Required | Higher concentrations needed | Lower concentrations effective |

| Inhibition of Proteasomal Activity | Moderate | Stronger |

In a study involving HCT116 colon cancer cells, DiMC was found to induce apoptosis at significantly lower concentrations compared to curcumin. Approximately 100% of curcumin was degraded within 48 hours, while less than 30% of DiMC was metabolized under similar conditions .

Case Studies

Propriétés

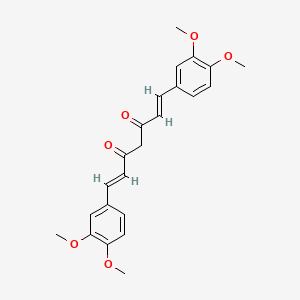

IUPAC Name |

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJSBVCDPKODEX-NXZHAISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316356 | |

| Record name | Dimethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160096-59-3, 52328-98-0 | |

| Record name | Dimethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratryl curcuminoid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160096593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(3,4-dimethoxyphenyl)-, (1E,6E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D60XLY608D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethoxycurcumin exert its anti-cancer effects?

A1: this compound exhibits anti-cancer activity through multiple mechanisms, including:

- Inducing apoptosis: DiMC promotes apoptosis, a programmed cell death mechanism, in various cancer cell lines, including colon cancer [] and glioblastoma [].

- Cell cycle arrest: DiMC can induce cell cycle arrest at specific phases, preventing cancer cell proliferation. Studies show its ability to cause G2/M arrest and sub-G1 accumulation in glioma cells [].

- Inhibiting proliferation signaling pathways: DiMC targets various signaling pathways involved in cancer cell growth and survival. For instance, it can downregulate the expression of BMI1, a protein associated with cell proliferation and tumor progression [].

- Modulating oxidative stress: DiMC exhibits both antioxidant and pro-oxidant activities. It acts as a pro-oxidant in tumor cells, leading to increased reactive oxygen species (ROS) production, which contributes to cell death [].

Q2: Does this compound interact with DNA?

A2: Yes, DiMC interacts with DNA, primarily as a minor groove binder []. It does not intercalate between DNA base pairs or cause significant unwinding of the DNA helix [].

Q3: How does this compound affect epigenetic modifications?

A3: this compound can modulate epigenetic modifications, influencing gene expression without directly altering DNA sequences. Studies show that DiMC can inhibit histone lysine methyltransferases (HKMTs) and enhance the activity of histone lysine demethylases (HKDMs), ultimately affecting gene transcription [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H20O6, and its molecular weight is 368.38 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Various spectroscopic techniques have been employed to characterize DiMC, including:

- UV-Vis spectroscopy: DiMC exhibits characteristic absorption peaks in the UV-Vis region, typically around 425 nm [].

- NMR spectroscopy: 1H and 13C NMR spectra provide detailed structural information, including the presence of keto-enol tautomerism in DiMC [].

Q6: What strategies enhance the stability and bioavailability of this compound?

A6: Several formulation strategies have been explored to improve DiMC stability and bioavailability:

- Encapsulation in liposomes: Incorporating DiMC into liposomes enhances its solubility and stability, allowing for controlled release and improved delivery [].

- Polymeric micelles: this compound-loaded polymeric micelles offer enhanced drug loading capacity, sustained release, and improved pharmacokinetic properties [].

- Cyclodextrin inclusion complexes: Complexing DiMC with cyclodextrins, such as α-cyclodextrin and β-cyclodextrin, improves its solubility, stability, and antioxidant activity [].

Q7: How does this compound behave in vivo?

A7: this compound exhibits improved pharmacokinetic properties compared to curcumin, including enhanced oral bioavailability []. It undergoes metabolism via pathways similar to curcumin, but its metabolic degree is less extensive []. Excretion occurs primarily through bile and feces [].

Q8: What evidence supports the anti-cancer activity of this compound?

A8: Numerous in vitro and in vivo studies demonstrate the anti-cancer potential of DiMC:

- In vitro studies: DiMC inhibits the proliferation of various cancer cell lines, including colon cancer [], glioblastoma [], and melanoma []. It induces apoptosis, causes cell cycle arrest, and modulates signaling pathways involved in cancer cell growth and survival.

- In vivo studies: In animal models, DiMC exhibits antitumor effects against various cancers. For example, in a colon cancer model, DiMC, alone and in combination with 5-fluorouracil, suppressed tumor growth and induced apoptosis [].

Q9: Can this compound be used in combination with other anti-cancer agents?

A9: Research suggests the potential of DiMC in combination therapies:

- This compound and 5-fluorouracil: This combination demonstrates additive antitumor effects in colon cancer cells [].

- This compound and DNA methylation inhibitors: Combining DiMC with DNA methyltransferase inhibitors, such as decitabine, enhances the re-expression of promoter-methylated tumor suppressor genes, potentially enhancing anti-cancer effects [].

Q10: Is this compound safe for human use?

A10: While preclinical studies suggest that DiMC is generally well-tolerated, further research, including clinical trials, is essential to establish its safety profile in humans.

Q11: What drug delivery strategies are being explored for this compound?

A11: Various drug delivery systems aim to improve DiMC's therapeutic efficacy:

- Polymeric micelles: These nanocarriers enhance DiMC solubility, stability, and tumor targeting, increasing drug accumulation at the tumor site [].

- Liposomes: Liposomal formulations of DiMC improve its delivery to target cells and tissues, potentially enhancing its therapeutic index [].

Q12: How is this compound quantified?

A12: High-performance liquid chromatography (HPLC) coupled with UV detection is a commonly used method for quantifying DiMC in various matrices, including plant extracts, formulations, and biological samples [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.